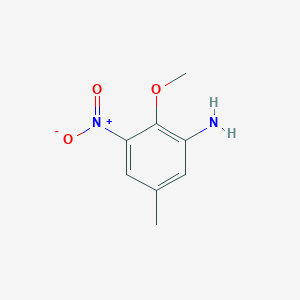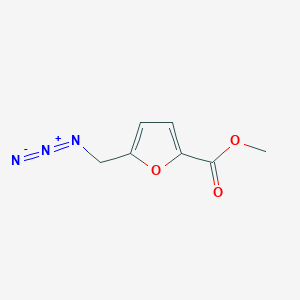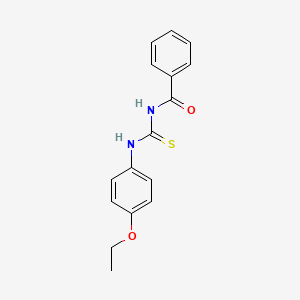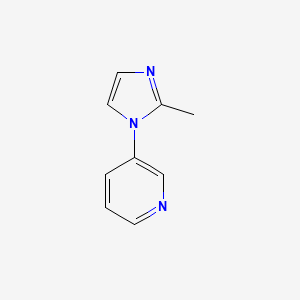
Methyl 7-methoxy-1H-indole-2-carboxylate
概要
説明
“Methyl 7-methoxy-1H-indole-2-carboxylate” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves processes such as alkylation of indole nitrogen, transesterification, and ester hydrolysis . For example, the title compound, a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques such as NMR . For instance, the disappearance of the signals of the ethoxy group in the NMR of 5 – 7 and instead a new broad signal appeared around δ 12.90 ppm for COOH, in addition to characteristic allyl, benzyl and pentyl signals .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For example, the respective methyl carbon appeared in 13 C-NMR at δ 52.2 ppm and the ester carbonyl appeared at δ 162.3 ppm .Physical and Chemical Properties Analysis
Indole is crystalline and colorless in nature with specific odors . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .科学的研究の応用
Spectroscopic Profiling and Computational Studies
Methyl 7-methoxy-1H-indole-2-carboxylate (MMIC) is explored for its potential as a precursor to biologically active molecules. Spectroscopic profiling using FT-IR, FT-Raman, UV, 1H, and 13C NMR techniques has characterized MMIC. Computational studies have analyzed its HOMO-LUMO energy distribution, bonding structures, and reactivity using natural bond orbital (NBO) and molecular electrostatic potential (MEP) analyses. The research also focuses on the molecule's non-linear optical (NLO) properties, offering insights into its electronic nature and potential applications (Almutairi et al., 2017).
Synthesis of Carbazole Alkaloids
The compound is also instrumental in the synthesis of various 2,7-dioxygenated carbazole alkaloids, such as 7-methoxy-O-methylmukonal and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate. These syntheses involve efficient Au-catalyzed cyclization reactions, highlighting the compound's role in creating structurally complex and biologically significant molecules (Ma et al., 2014).
Bioreductive Anticancer Agents
Research into bioreductive anticancer agents has utilized derivatives of this compound. The study focuses on the synthesis of indolequinones, exploring their electrochemical properties and cytotoxicity towards mammalian cells under aerobic and hypoxic conditions. This application underscores the compound's significance in developing novel anticancer treatments (Cotterill et al., 1994).
Inhibitors of Tubulin Polymerization
Arylthioindoles, derived from compounds like this compound, have shown significant activity as inhibitors of tubulin polymerization and the growth of human breast carcinoma cells. Such studies highlight the compound's role in cancer research and potential therapeutic applications (De Martino et al., 2004).
Synthesis of Heterocyclic Compounds
The compound serves as a starting material in the synthesis of heterocyclic compounds, such as various indole derivatives. This application in organic synthesis demonstrates the compound's versatility and importance in creating structurally diverse molecules (Kametani et al., 1978).
Preparation of Key Intermediates
It is used in the preparation of key intermediates in the synthesis of novel cannabinoid ligands. This application in drug discovery underscores its significance in synthesizing compounds with potential therapeutic applications (Zhao et al., 2009).
Interaction with Metal Ions
Studies have also investigated its interaction with metal ions like Zn(II), Cd(II), and Pt(II), particularly in the context of anti-inflammatory drugs. This research offers insights into the compound's potential in developing metal-based therapeutic agents (Dendrinou-Samara et al., 1998).
作用機序
Target of Action
Methyl 7-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have been used for the treatment of various disorders in the human body .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
将来の方向性
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, researchers are interested in synthesizing a variety of indole derivatives for screening different pharmacological activities .
生化学分析
Cellular Effects
Indole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
methyl 7-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-3-4-7-6-8(11(13)15-2)12-10(7)9/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKLIYMSJTUMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444713 | |
| Record name | Methyl 7-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84638-71-1 | |
| Record name | Methyl 7-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


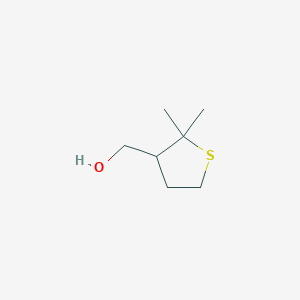
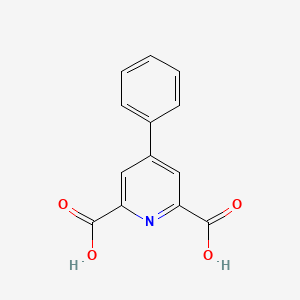
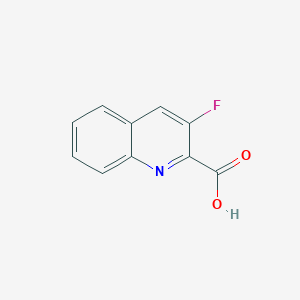
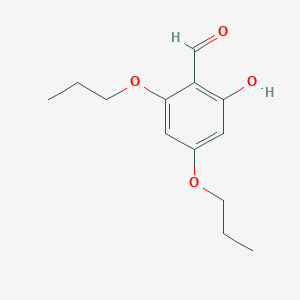
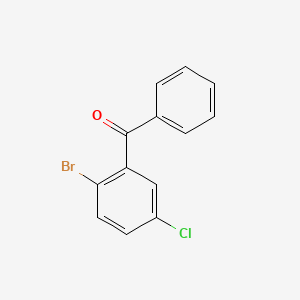

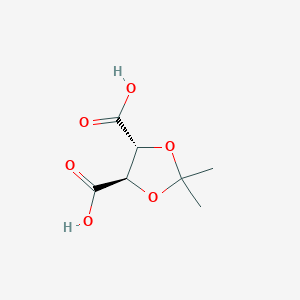
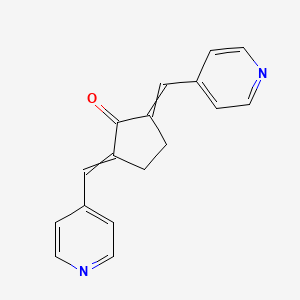
-lambda~5~-phosphanone](/img/structure/B3057665.png)
